2,2-Dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
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Overview
Description
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- typically involves the reaction of 1,2-amino alcohols with dichloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
Scientific Research Applications
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- has several scientific research applications:
Agriculture: It is used as a safener in herbicides to protect crops from herbicide injury while maintaining the herbicidal effect on weeds.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- involves its interaction with specific molecular targets. In agriculture, it induces the production of detoxifying enzymes like glutathione S-transferase, which helps in detoxifying herbicides in crops . In pharmaceuticals, its mechanism may involve inhibition of bacterial protein synthesis, similar to other oxazolidinone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidines and oxazolidinones, such as:
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Another safener used in agriculture.
LINEZOLID: An oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
52836-71-2 |
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Molecular Formula |
C7H11Cl2NO2 |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-10(3-4-12-5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
InChI Key |
PKOWTDBBKPDWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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